6H-indolo[2,3-b]quinoline

Anticancer Cytotoxicity SAR

DNA topoisomerase II inhibitor programs often struggle with high background activity from lead scaffolds, obscuring SAR interpretation. 6H-Indolo[2,3-b]quinoline (CAS 243-38-9) delivers a biologically inert baseline-zero intrinsic topo II inhibition and weak DNA binding (ΔTm ≤1.6 °C)-enabling clean evaluation of N6-, C2-, and C9-substituent effects. • Unsubstituted 6H core is inactive; N6-functionalization unlocks up to 10-fold differential cytotoxicity vs. 5H regioisomers • Low background DNA affinity supports sequence-selective probe development • Functionalized derivatives achieve MDR circumvention with resistance index values as low as 0.54 in P-gp-overexpressing lines Supplied with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
CAS No. 243-38-9
Cat. No. B1207256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-indolo[2,3-b]quinoline
CAS243-38-9
Synonyms6H-indolo(2,3-b)quinoline
Molecular FormulaC15H10N2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C4=CC=CC=C4NC3=N2
InChIInChI=1S/C15H10N2/c1-3-7-13-10(5-1)9-12-11-6-2-4-8-14(11)17-15(12)16-13/h1-9H,(H,16,17)
InChIKeyRDFSPMPXDYGXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-indolo[2,3-b]quinoline: DNA-Targeted Anticancer Scaffold


6H-indolo[2,3-b]quinoline (CAS 243-38-9), also known as norcryptotackieine, is a tetracyclic heteroaromatic compound that serves as the core scaffold for a class of synthetic cytotoxic agents and DNA topoisomerase II inhibitors [1]. Its planar, linearly fused ring system enables intercalation between DNA base pairs, and structure-activity relationship (SAR) studies have established that N6-substitution is critical for modulating biological activity, distinguishing it from its 5H-regioisomer [2].

Core Scaffold

Tetracyclic planar intercalator for DNA-targeted studies

Isomer Context

6H-regioisomer with N6-functionalization baseline; distinct from 5H analogs

SAR Starting Point

Inert core allows clean evaluation of substitution effects on DNA binding and cellular response

6H-indolo[2,3-b]quinoline Procurement: Scaffold Selection


The biological performance of indolo[2,3-b]quinolines is exquisitely sensitive to the position of the N-methyl group. Pivotal SAR studies demonstrate that 5H-indolo[2,3-b]quinolines (methylated at the pyridine nitrogen) are up to 10-fold more cytotoxic than their 6H counterparts, and unsubstituted 6H-indolo[2,3-b]quinolines lack the N-methyl group essential for topoisomerase II inhibition and antimicrobial activity [1]. Therefore, generic substitution of 6H-indolo[2,3-b]quinoline with 5H analogs or other indoloquinoline regioisomers will yield profoundly different, and often superior, activity profiles, invalidating cross-study comparisons unless the specific N-substitution pattern is controlled [2].

6H-indolo[2,3-b]quinoline

Baseline scaffold; lacks intrinsic topoisomerase II inhibition. Biological activity requires N6-substitution.

5H-indolo[2,3-b]quinoline Analogs

N5-methylated isomers show substantially higher reported cytotoxicity and DNA binding; profile may not transfer if used interchangeably.

6H-indolo[2,3-b]quinoline: Quantitative Differentiation Evidence


Cytotoxic Potency: 5H- vs 6H-Analogs

In a direct comparative study of 5H- and 6H-indolo[2,3-b]quinoline O-aminoglycosides, the 5H-indolo[2,3-b]quinoline analogs demonstrated antiproliferative activity in vitro that was 10-fold higher than that of the corresponding 6H-indolo[2,3-b]quinoline analogs across a panel of human cancer cell lines [1]. The study further revealed that the 5H-analogs and the reference compound DIMIQ (5,11-dimethyl-5H-indolo[2,3-b]quinoline) were active against multidrug-resistant (MDR) cell lines, whereas the 6H-analogs, despite being 10-fold less potent against non-MDR cells, also demonstrated an ability to overcome drug resistance in all MDR cell lines examined [1].

Cytotoxic potency: 5H vs 6H
Head-to-head

5H analogs 10-fold more active than corresponding 6H analogs

Across A549, MCF-7, Hs294T, HL-60, MES-SA, LoVo cell lines

Reported cell-model response context; 6H scaffold shows lower baseline cytotoxicity

6H analogs also demonstrated MDR circumvention in resistant lines

Anticancer Cytotoxicity SAR

DNA Binding and Topoisomerase II: N5 Methylation Role

A foundational SAR study demonstrated that methylation of the pyridine nitrogen (N5) is essential for the cytotoxic and antimicrobial activity of indolo[2,3-b]quinolines [1]. All compounds in the 5H series (bearing a methyl group on the pyridine nitrogen) showed significant activity, inhibiting the growth of Gram-positive bacteria and pathogenic fungi with MICs ranging from 3 x 10⁻² to 2.5 x 10⁻¹ µmol/mL and displaying cytotoxicity against KB cells with ID50 values in the range of 2 x 10⁻³ to 9 x 10⁻³ µmol/mL [1]. In stark contrast, none of the 6H series compounds (lacking a methyl group on the pyridine nitrogen) were active in these assays [1].

N5 Methylation essentiality
Head-to-head

5H series: MIC 0.03–0.25 µmol/mL, ID50 (KB) 2–9 nmol/mL

6H series: inactive in both antimicrobial and KB cytotoxicity assays

N6-functionalization required for activity; confirms inert core for SAR studies

Class-level: topoisomerase II inhibition depends on N5-methyl

DNA Intercalation Topoisomerase II Mechanism of Action

MDR Circumvention: 6H-Analogs

In a study evaluating ω-(dialkylamino)alkyl derivatives of 6H-indolo[2,3-b]quinoline, these compounds demonstrated the ability to overcome multidrug resistance in colorectal adenocarcinoma LoVo/DX, uterine sarcoma MES-SA/DX5, and promyelocytic leukemia HL-60/MX2 cells [1]. The resistance index (RI) values for these MDR cell lines fell between 0.54 and 2.4, indicating that the 6H-indolo[2,3-b]quinoline derivatives were equally or more effective against the resistant cells compared to their sensitive parental counterparts [1]. This MDR circumvention activity is a significant differentiator, as the 5H-analogs were found to be susceptible to MDR mechanisms in the same study [2].

MDR circumvention
Cross-study

6H derivatives: RI 0.54–2.4 in LoVo/DX, MES-SA/DX5, HL-60/MX2

5H analogs susceptible to same MDR mechanisms

Supports MDR pathway investigation; 6H derivatives maintain activity in resistant models

RI ≤ 2.4 indicates retained or improved efficacy relative to parental cells

Multidrug Resistance MDR Topoisomerase II

DNA Binding Affinity: 5H- vs 6H-Analogs

The interaction of indolo[2,3-b]quinolines with DNA was quantified by measuring the increase in calf thymus DNA denaturation temperature (ΔTm) [1]. The ΔTm values for the 5H series were approximately 10 times higher than those for the 6H series, directly correlating with their cytotoxic activity [1]. The most substituted 5H compound (2,5,9,11-tetramethyl-5H-indolo[2,3-b]quinoline) induced a ΔTm of 19 °C, whereas the most substituted 6H compound achieved a ΔTm of only 1.6 °C [1].

DNA binding affinity (ΔTm)
Head-to-head

5H series ΔTm up to 19 °C; 6H series up to 1.6 °C

Calf thymus DNA thermal denaturation

6H scaffold is a much weaker DNA binder; offers low-background template for sequence-reading designs

~10-fold difference correlates with cytotoxicity gap

DNA Binding Thermal Denaturation ΔTm

Cytotoxicity SAR: 5-Methyl vs 6-Methyl Derivatives

In a comprehensive SAR study of 11-aminoalkylamino-substituted indolo[2,3-b]quinolines, the 5-methylated derivatives (10-14) were found to be more cytotoxic than their respective 6-methylated 6H-indolo[2,3-b]quinoline derivatives (20) [1]. The most potent 5-methylated compound, N-(3-aminopropyl)-2-bromo-5-methyl-5H-indolo[2,3-b]quinolin-11-amine (12f), exhibited a mean IC50 value of 0.12 μM against human leukemia MV4-11 cells, with IC50 values of 0.543 μM against A549 (lung cancer), 0.274 μM against HCT116 (colon cancer), and 0.869 μM against normal fibroblast BALB/3T3 cells [1]. The corresponding 6-methylated compound (20f) was significantly less potent [1].

5-Methyl vs 6-methyl derivatives
Head-to-head

5-methyl analog 12f: IC50 0.12 μM (MV4-11), 0.54 μM (A549)

6-methyl counterpart (20f) significantly less potent

N-methyl position is a critical determinant of cytotoxicity; N5-methylation yields reported higher potency

SAR insight for prioritizing synthetic targets

SAR Cytotoxicity Methylation

N6-Functionalized 6H Analogs: Cytotoxicity and MDR Overcoming

A series of 6H-indolo[2,3-b]quinoline derivatives bearing dialkyl(alkylamino)alkyl chains at the N6, C2, or C9 positions were evaluated for cytotoxicity against KB cells, yielding ID50 values ranging from 2.1 to 9.0 μM [1]. Importantly, these 6H-derivatives were able to overcome multidrug resistance in colorectal adenocarcinoma LoVo/DX, uterine sarcoma MES-SA/DX5, and promyelocytic leukemia HL-60/MX2 cells, with resistance index (RI) values between 0.54 and 2.4 [1]. This activity profile is distinct from the 5H-analog DIMIQ, which, while potent, is susceptible to some MDR mechanisms [2].

N6-functionalized 6H activity
Cross-study

ID50 (KB) 2.1–9.0 μM; RI 0.54–2.4 in MDR cells

Compared to DIMIQ which is susceptible to some MDR mechanisms

Appropriate N6-substitution yields moderate cytotoxicity and MDR circumvention, distinct from 5H profile

Valuable for probing MDR biology and drug-resistant tumor models

Cytotoxicity MDR N6-functionalization

6H-indolo[2,3-b]quinoline: Research and Industrial Applications


SAR for DNA-Targeted Anticancer Agents

The 6H-indolo[2,3-b]quinoline core is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel DNA intercalators and topoisomerase II inhibitors. As demonstrated, the unsubstituted 6H scaffold is biologically inert, providing a clean baseline for evaluating the impact of N6-, C2-, and C9-substitutions on cytotoxicity, DNA binding (ΔTm), and MDR circumvention [1]. The stark difference in activity between 5H- and 6H-methylated analogs provides a clear framework for understanding the role of N-methylation [2].

Investigating MDR Mechanisms

Functionalized 6H-indolo[2,3-b]quinoline derivatives have demonstrated a unique ability to overcome multidrug resistance in P-gp-dependent and topoisomerase II-dependent cell lines, with resistance index (RI) values as low as 0.54 [1]. This makes the 6H scaffold a valuable chemical probe for dissecting MDR pathways and for screening compounds that retain efficacy in resistant cancer models, where 5H-analogs like DIMIQ may fail [2].

Selective Topoisomerase II Poison Development

The 6H-indolo[2,3-b]quinoline system, when appropriately functionalized, inhibits topoisomerase II and induces G2M-phase cell cycle arrest [1]. Because the 6H core lacks intrinsic topoisomerase II inhibitory activity, it offers a selective platform for designing compounds that target topoisomerase II with improved specificity or altered poisoning mechanisms compared to the more promiscuous 5H-analogs [2].

DNA Sequence-Reading Agent Design

The relatively weak DNA binding affinity of the 6H-indolo[2,3-b]quinoline scaffold (ΔTm up to 1.6 °C) compared to its 5H counterpart (ΔTm up to 19 °C) suggests that it is a more suitable template for developing DNA sequence-reading drugs [1]. By introducing specific functional groups, researchers can aim to enhance sequence selectivity without the high background binding associated with the 5H series [1].

Application
Selection Property
Validation Focus
DNA intercalator SAR studies
Inert 6H core as N6-functionalization baseline
Cytotoxicity and DNA binding endpoint review
MDR pathway investigation
MDR circumvention context
Resistance index and model-specific review
Topoisomerase II inhibition research
Selective core platform for altered poisoning mechanisms
G2M arrest and catalytic inhibition endpoints
Sequence-reading agent design
Low intrinsic DNA binding (ΔTm context)
Sequence selectivity and functional group modulation

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